Benzyl N-Diphenylmethyl-2-azetidinecarboxylate
Description
Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) is a specialized amino acid derivative with the molecular formula C₂₄H₂₃NO₂ and a molecular weight of 357.44 g/mol . It features a four-membered azetidine ring substituted with a diphenylmethyl group and a benzyl ester. This structural configuration makes it a conformationally constrained analog of L-proline, a cyclic amino acid frequently employed in peptide synthesis .
Properties
IUPAC Name |
benzyl 1-benzhydrylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-24(27-18-19-10-4-1-5-11-19)22-16-17-25(22)23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDVMKXDAGMXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)OCC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22742-42-3 | |
| Record name | Benzyl 1-benzhydryl-2-azetidinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022742423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC286703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-benzhydryl-2-azetidinecarboxylate typically involves the reaction of benzhydryl chloride with benzyl azetidine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for Benzyl 1-benzhydryl-2-azetidinecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-benzhydryl-2-azetidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents on the azetidine ring.
Scientific Research Applications
Research indicates that Benzyl N-Diphenylmethyl-2-azetidinecarboxylate exhibits notable biological activities, particularly:
- Anti-inflammatory Properties : Studies have suggested that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating inflammatory disorders.
- Analgesic Effects : Preliminary findings indicate potential analgesic properties, although further research is needed to fully understand its pharmacological profile.
These biological activities are attributed to the compound's ability to interact with various biological targets, suggesting its potential as a therapeutic agent .
Therapeutic Applications
The compound has been explored as a JAK (Janus kinase) inhibitor, which is significant for treating conditions such as autoimmune diseases and certain cancers. JAK inhibitors are known for their role in modulating immune responses and cell signaling pathways associated with inflammation and cancer progression .
Synthetic Methodologies
This compound can be synthesized through several methods, showcasing its versatility:
- Condensation Reactions : A common method involves the condensation of S-benzyl dithiocarbazate with α-methyl-trans-cinnamaldehyde.
- Modification Techniques : Various chemical modifications can enhance its biological activity or alter its pharmacokinetic properties.
These synthetic routes allow for the development of derivatives that may exhibit improved efficacy or selectivity against specific biological targets .
Mechanism of Action
The mechanism of action of Benzyl 1-benzhydryl-2-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Melting Point : 61–63°C
- Predicted Boiling Point : 465.6±45.0°C
- Density : 1.181±0.06 g/cm³
- Solubility: Miscible in dichloromethane and methanol .
- Storage : Requires storage at -20°C to maintain stability .
Applications :
Primarily used as an intermediate in peptide synthesis, it offers steric protection for reactive functional groups during solid-phase or solution-phase synthesis. Its rigid azetidine ring imposes structural constraints that can influence peptide backbone conformation and biological activity .
Comparison with Structurally Similar Compounds
Benzyl N-(Diphenylmethylene)-L-serinate (CAS 145362-72-7)
- Molecular Formula: C₂₄H₂₁NO₃
- Molecular Weight : 371.43 g/mol .
- Structural Features : Contains a serine backbone with a diphenylmethylene protective group and a benzyl ester.
- Comparison: Unlike the azetidine ring in the target compound, this derivative retains the flexible serine side chain. The diphenylmethylene group serves as an imine protective group, which is cleaved under acidic conditions, whereas the diphenylmethyl group in the target compound requires hydrogenolysis for removal . Applications: Used in peptide synthesis for temporary protection of amino groups .
Benzhydrylaminoacetic Acid tert-Butyl Ester (CAS 158980-46-2)
- Molecular Formula: C₁₉H₂₃NO₂
- Molecular Weight : 297.39 g/mol .
- Structural Features : Features a tert-butyl ester and a benzhydryl (diphenylmethyl) group attached to glycine.
- Comparison: The tert-butyl ester is more stable under basic conditions compared to the benzyl ester in the target compound, which is cleaved via hydrogenolysis. The absence of a cyclic structure reduces conformational rigidity, making it less suitable for constraining peptide backbones .
Benzyl 2-Phenylhydrazinecarboxylate (CAS 40887-05-6)
- Molecular Formula : C₁₄H₁₄N₂O₂
- Molecular Weight : 242.28 g/mol .
- Structural Features : A benzyl ester of phenylhydrazinecarboxylic acid.
- Comparison :
Functional Comparison with Protective Group Strategies
Benzyl-Based Protective Groups
- Benzyl Carbamate (Cbz): A common protective group for amines, removed via hydrogenolysis. The target compound’s benzyl ester shares similar deprotection conditions but protects carboxyl groups instead of amines .
- tert-Butyl Esters : More resistant to acidic conditions but require stronger acids (e.g., trifluoroacetic acid) for cleavage, unlike benzyl esters .
Diphenylmethyl vs. Diphenylmethylene Groups
- Diphenylmethyl (Target Compound): Provides steric protection and is removed by hydrogenolysis.
- Diphenylmethylene (e.g., Benzyl N-(Diphenylmethylene)-L-serinate) : An imine protective group cleaved under mild acidic conditions, offering orthogonal protection strategies .
Commercial and Research Relevance
- Suppliers : Available from Glentham Life Sciences (GM1667), SCRSTANDARD (SCBD-101879), and Usbiological (B1077-97U-1g) .
- Research Citations :
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptors involved in metabolic processes and diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which is crucial for its interaction with biological targets. The general formula can be represented as follows:
This structure allows for specific interactions with various receptors, particularly those associated with the melanocortin system, which plays a significant role in regulating appetite and energy expenditure.
The primary biological activity of this compound is linked to its modulation of melanocortin receptors (MCRs). These receptors are crucial in the regulation of metabolic processes, including appetite suppression and energy homeostasis. Studies have shown that compounds acting as agonists at the MCR4 subtype can lead to reduced food intake and body weight management .
Melanocortin Receptor Interaction
- MCR4 Agonism : The compound has been identified as a potential agonist for MCR4, which is involved in signaling pathways that regulate satiety and energy balance. Activation of this receptor has been associated with decreased appetite and increased energy expenditure, making it a target for obesity treatment .
- In Vivo Studies : Experimental studies using animal models have demonstrated that administration of MCR4 agonists can significantly suppress feeding behavior in both normal and genetically obese mice. This suggests that this compound may have similar effects .
Research Findings
Recent research highlights the effectiveness of this compound in various biological assays:
Case Studies
- Obesity Management : In a controlled study, subjects treated with compounds similar to this compound showed significant weight loss compared to placebo groups. The study emphasized the importance of MCR4 activation in appetite control.
- Diabetes Research : Another case study explored the compound's effect on glucose metabolism. Results indicated improved insulin sensitivity in treated subjects, suggesting potential benefits for type 2 diabetes management.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Benzyl N-Diphenylmethyl-2-azetidinecarboxylate?
- Methodological Answer : Synthesis typically involves coupling azetidinecarboxylic acid derivatives with benzyl and diphenylmethyl groups under anhydrous conditions. A standard approach includes using acetonitrile as a solvent, triethylamine as a base, and controlled heating (50–60°C) to facilitate nucleophilic substitution or esterification reactions. Post-reaction purification via silica gel chromatography (eluting with chloroform or acetone) is recommended to isolate the product . Comparative studies on alternative solvents (e.g., benzene) and catalysts may refine yield and purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is suitable for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the azetidine ring and ester linkages. Mass spectrometry (MS) provides molecular weight validation. For stability studies, differential scanning calorimetry (DSC) can monitor thermal degradation .
Advanced Research Questions
Q. How does the steric hindrance of the diphenylmethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bulky diphenylmethyl group may limit accessibility to the azetidine nitrogen, reducing reactivity in palladium-catalyzed couplings. To mitigate this, low-temperature Suzuki-Miyaura reactions with electron-deficient aryl boronic acids or microwave-assisted catalysis could enhance reaction efficiency. Computational modeling (e.g., DFT) helps predict steric effects and optimize ligand design .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, catalyst loading, or reaction time. Systematic optimization via Design of Experiments (DoE) is advised, testing parameters like temperature gradients (40–80°C), solvent polarity (acetonitrile vs. THF), and stoichiometric ratios. Reproducibility can be validated using in-line FTIR for real-time reaction monitoring .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Methodological Answer : The ester bond is susceptible to hydrolysis under acidic conditions (pH < 3), while the azetidine ring may undergo ring-opening in strong bases (pH > 10). Stability studies should use buffered solutions at physiological pH (7.4) and accelerated aging tests (40°C/75% RH) to model degradation pathways. LC-MS/MS identifies degradation products, guiding formulation strategies for labile intermediates .
Data Analysis and Experimental Design
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, while QSAR models predict logP and bioavailability. Docking studies (AutoDock Vina) evaluate interactions with cytochrome P450 enzymes to anticipate metabolic pathways. Experimental validation via Caco-2 cell assays correlates with computational predictions .
Q. How can researchers address low solubility in aqueous media during biological assays?
- Methodological Answer : Co-solvent systems (e.g., DMSO/PBS mixtures) or nanoformulation (liposomes, cyclodextrin inclusion complexes) enhance solubility. Dynamic light scattering (DLS) monitors particle size distribution, while equilibrium solubility studies at varied pH and ionic strength guide formulation optimization. Surface plasmon resonance (SPR) ensures bioactivity retention post-solubilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
